2,4'-Bipyrimidine
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Overview
Description
2,4’-Bipyrimidine is an organic compound with the molecular formula C₈H₆N₄ It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4’-Bipyrimidine typically involves the coupling of two pyrimidine rings. One common method is the direct N-alkylation of commercially available starting compounds. For instance, the synthesis can be achieved by using 1,3-propanesultone as an alkylating agent .
Industrial Production Methods: Industrial production methods for 2,4’-Bipyrimidine are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, are likely applied. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4’-Bipyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for 2,4’-Bipyrimidine, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4’-Bipyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals like ruthenium.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of anticancer agents.
Mechanism of Action
The mechanism of action of 2,4’-Bipyrimidine involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, such as DNA, altering their structure and function. For example, bipyrimidine ruthenium complexes can bind to the N7 atom of guanine in DNA, leading to changes in the DNA structure .
Comparison with Similar Compounds
- 2,2’-Bipyrimidine
- 4,4’-Bipyridine
- 2,2’-Bipyridine
Comparison: 2,4’-Bipyrimidine is unique due to its specific arrangement of nitrogen atoms, which influences its chemical reactivity and binding properties. Compared to 2,2’-Bipyrimidine, it has different solubility and stability profiles, making it more suitable for certain applications, such as in redox flow batteries . Similarly, its structural differences from bipyridine derivatives affect its coordination chemistry and potential biological activities .
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-pyrimidin-4-ylpyrimidine |
InChI |
InChI=1S/C8H6N4/c1-3-10-8(11-4-1)7-2-5-9-6-12-7/h1-6H |
InChI Key |
FXLFSLGEPUVFNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=NC=C2 |
Origin of Product |
United States |
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